molecular formula C20H19NO5 B7814257 4-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzaldehyde CAS No. 1048921-26-1

4-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzaldehyde

Cat. No.: B7814257
CAS No.: 1048921-26-1
M. Wt: 353.4 g/mol
InChI Key: NZNKQJVRJMUKHE-UHFFFAOYSA-N
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Description

4-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzaldehyde is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a benzaldehyde group attached to an oxazole ring, which is further substituted with a 2,5-dimethoxyphenyl group and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzaldehyde typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol and a carboxylic acid derivative.

    Substitution with 2,5-Dimethoxyphenyl Group: The oxazole ring is then substituted with a 2,5-dimethoxyphenyl group using a suitable electrophilic aromatic substitution reaction.

    Attachment of the Benzaldehyde Group: The final step involves the attachment of the benzaldehyde group to the oxazole ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

    Oxidation: Formation of 4-[2-(2,5-Dimethoxyphenyl)-5-methyl-oxazol-4-ylmethoxy]-benzoic acid.

    Reduction: Formation of 4-[2-(2,5-Dimethoxyphenyl)-5-methyl-oxazol-4-ylmethoxy]-benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 4-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzaldehyde is unique due to its specific structural features, including the presence of both an oxazole ring and a benzaldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific investigations.

Properties

IUPAC Name

4-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-13-18(12-25-15-6-4-14(11-22)5-7-15)21-20(26-13)17-10-16(23-2)8-9-19(17)24-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNKQJVRJMUKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)OC)OC)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401159993
Record name 4-[[2-(2,5-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048921-26-1
Record name 4-[[2-(2,5-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048921-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[2-(2,5-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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